4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halogenated precursors.
Attachment of the Dichlorobenzylsulfanyl Group: This step involves the reaction of a dichlorobenzyl halide with a thiol derivative to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups can lead to different derivatives.
Substitution: Halogen atoms in the chlorophenyl and dichlorobenzyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of this compound may offer unique interactions with biological targets.
Medicine
Medicinally, triazole compounds are known for their antifungal properties. This compound could be explored for its potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The triazole ring is known to bind to metal ions in enzyme active sites, potentially disrupting their function. The chlorophenyl and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal with a different substitution pattern.
Voriconazole: A triazole derivative used for treating fungal infections.
Uniqueness
What sets 4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole apart is its unique combination of functional groups, which may offer distinct biological activities and chemical reactivity. The presence of both chlorophenyl and dichlorobenzylsulfanyl groups provides opportunities for diverse interactions and modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H16Cl3N3OS |
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Molecular Weight |
476.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H16Cl3N3OS/c1-29-18-9-3-15(4-10-18)21-26-27-22(28(21)17-7-5-16(23)6-8-17)30-13-14-2-11-19(24)20(25)12-14/h2-12H,13H2,1H3 |
InChI Key |
RKOVJKVPWBUPJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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